
Inhibiteur de la MMP V
Vue d'ensemble
Description
ONO-4817 est un composé synthétique connu pour son rôle d'inhibiteur des métalloprotéinases matricielles. Les métalloprotéinases matricielles sont des enzymes qui jouent un rôle crucial dans la dégradation des composants de la matrice extracellulaire, un processus clé dans diverses conditions physiologiques et pathologiques, notamment le remodelage tissulaire, l'inflammation et les métastases cancéreuses . ONO-4817 a été étudié pour ses applications thérapeutiques potentielles dans les maladies où les métalloprotéinases matricielles sont impliquées, telles que l'arthrite, l'athérosclérose et le cancer .
Applications De Recherche Scientifique
ONO-4817 has been extensively studied for its scientific research applications across various fields:
Chemistry: In chemistry, ONO-4817 is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.
Mécanisme D'action
Target of Action
MMP Inhibitor V is a broad-spectrum inhibitor that primarily targets several Matrix Metalloproteinases (MMPs), including MMP-2, -3, -8, -9, -12, and -13 . MMPs are a family of zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . They play crucial roles in various biological processes such as cell transformation, carcinogenesis, embryonic development, angiogenesis, cell repair, and tissue remodeling .
Mode of Action
MMP Inhibitor V mimics the peptide structure of natural MMP substrates and binds to these proteases . This binding prevents the degradation of the basement membrane by these proteases . The inhibitor’s action prevents the migration of endothelial cells needed to form new blood vessels . Selective MMP inhibition by small molecules like MMP Inhibitor V utilizes unique modes of action, such as binding to protease secondary binding sites (exosites), allosterically blocking the protease active site, or preventing proMMP activation .
Biochemical Pathways
MMPs are involved in the degradation of almost every component of the ECM . This degradation is crucial for various biological processes, including embryonic development and angiogenesis . When the expression of MMPs is altered, it can lead to the abnormal degradation of the ECM, which is the initial cause of the development of chronic degenerative diseases and vascular complications generated by diabetes . MMPs also have an association with neurodegeneration and cancer progression .
Pharmacokinetics
The most recent generation of MMP inhibitors, including MMP Inhibitor V, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles . .
Result of Action
The inhibition of MMPs by MMP Inhibitor V can modulate a number of cellular activities. It has been linked to a wide variety of biological processes, such as cell transformation and carcinogenesis . Over time, MMPs have been evaluated for their role in cancer progression, migration, and metastasis . Accordingly, various MMPs have become attractive therapeutic targets for anticancer drug development .
Action Environment
The action of MMP Inhibitor V can be influenced by various environmental factors. It’s important to note that the effectiveness of MMP inhibitors can be influenced by the specific biological context, including the presence of other molecules and the specific characteristics of the disease state .
Analyse Biochimique
Biochemical Properties
MMP Inhibitor V interacts with various enzymes and proteins, primarily those in the MMP family . It acts as a broad-spectrum inhibitor against MMP-2, -3, -8, -9, -12, -13, but not MMP-1 or MMP-7 . The inhibitor binds to the active sites of these enzymes, preventing them from degrading ECM components . This interaction is facilitated by the inhibitor’s hydroxamate group, which binds to the zinc atom in the active site of the MMP enzyme .
Cellular Effects
MMP Inhibitor V has significant effects on various types of cells and cellular processes. By inhibiting MMP activity, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, by preventing the degradation of ECM components, MMP Inhibitor V can modulate cell-cell and cell-ECM interactions, influencing cell differentiation, migration, proliferation, and survival .
Molecular Mechanism
The mechanism of action of MMP Inhibitor V involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the active sites of MMPs, preventing them from degrading ECM components . This binding interaction is facilitated by the inhibitor’s hydroxamate group, which chelates the zinc ion in the active site of the MMP enzyme .
Temporal Effects in Laboratory Settings
The effects of MMP Inhibitor V can change over time in laboratory settings. For instance, MMP inhibitors can attenuate left ventricular enlargement in pacing-induced models of congestive heart failure .
Dosage Effects in Animal Models
The effects of MMP Inhibitor V can vary with different dosages in animal models. For instance, in a collagen-induced arthritis model, an MMP-13 inhibitor resulted in a significant and dose-dependent decrease in clinical symptoms and cartilage erosion . No toxic or adverse effects were seen at the dosages tested .
Metabolic Pathways
MMP Inhibitor V is involved in the metabolic pathways that regulate ECM turnover and tissue remodeling . It interacts with enzymes such as MMPs and cofactors like zinc ions . By inhibiting MMP activity, MMP Inhibitor V can affect metabolic flux and metabolite levels, particularly those related to ECM components .
Transport and Distribution
Mmps, the primary targets of MMP Inhibitor V, are associated with the cell surface or bound to the ECM, which prevents them from diffusing away and keeps the MMP under control of the cell .
Subcellular Localization
The subcellular localization of MMP Inhibitor V is not well-studied. Mmps, the primary targets of MMP Inhibitor V, have been found in various subcellular locations. For instance, MT1-MMP, a member of the MMP family, localizes to the cell surface, cytoplasm, caveolae, Golgi, cytoskeleton, centrosome, and nucleus . The localization of MMP Inhibitor V is likely influenced by the localization of its target MMPs.
Méthodes De Préparation
ONO-4817, de nom chimique [(2S, 4S)-N-Hydroxy-5-éthoxyméthyloxy-2-méthyl-4-(4-phénoxybenzoyl)aminopentanamide], est synthétisé par un processus en plusieurs étapes. La voie de synthèse implique les étapes clés suivantes :
Formation de la structure de base : La synthèse commence par la préparation de la structure de base du pentanamide.
Introduction de groupes fonctionnels : Divers groupes fonctionnels, notamment les groupes hydroxy, éthoxy et phénoxy, sont introduits par des réactions spécifiques.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage et d'étapes de purification pour obtenir le produit souhaité avec une pureté élevée.
Les méthodes de production industrielle de l'ONO-4817 impliquent l'optimisation de ces voies de synthèse afin d'assurer la possibilité de mise à l'échelle, la rentabilité et la conformité aux normes réglementaires. Cela inclut l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité.
Analyse Des Réactions Chimiques
ONO-4817 subit plusieurs types de réactions chimiques, impliquant principalement son interaction avec les métalloprotéinases matricielles. Les principales réactions comprennent :
Inhibition des métalloprotéinases matricielles : ONO-4817 se lie au site actif des métalloprotéinases matricielles, inhibant leur activité enzymatique.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, ce qui peut affecter sa stabilité et son activité.
Réactions de substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les groupes phénoxy et éthoxy, qui peuvent modifier les propriétés du composé.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions spécifiques de température et de pH pour optimiser l'efficacité et le rendement de la réaction. Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées des métalloprotéinases matricielles, qui sont moins actives ou inactives.
Applications de la recherche scientifique
ONO-4817 a été largement étudié pour ses applications de recherche scientifique dans divers domaines :
Chimie : En chimie, ONO-4817 est utilisé comme outil pour étudier l'inhibition des métalloprotéinases matricielles et leur rôle dans divers processus chimiques.
Mécanisme d'action
Le mécanisme d'action de l'ONO-4817 implique son inhibition des métalloprotéinases matricielles. Le composé se lie au site actif de ces enzymes, les empêchant de dégrader les composants de la matrice extracellulaire. Cette inhibition limite la progression des maladies associées à une activité excessive des métalloprotéinases matricielles, telles que les métastases cancéreuses, l'athérosclérose et l'arthrite . Les cibles moléculaires de l'ONO-4817 comprennent les métalloprotéinases matricielles 2, 8, 9, 12 et 13, mais pas les métalloprotéinases matricielles 1 ou 7 .
Comparaison Avec Des Composés Similaires
ONO-4817 est unique dans son inhibition sélective de métalloprotéinases matricielles spécifiques. Des composés similaires comprennent :
CTK8G1143 : Un autre inhibiteur des métalloprotéinases matricielles avec une activité inhibitrice similaire.
Marimastat : Un inhibiteur à large spectre des métalloprotéinases matricielles utilisé dans la recherche sur le cancer.
Batimastat : Un autre inhibiteur des métalloprotéinases matricielles ayant des applications dans la recherche sur le cancer et les maladies cardiovasculaires.
ONO-4817 se démarque par sa biodisponibilité orale et son profil d'inhibition sélective, ce qui en fait un outil précieux tant pour la recherche que pour les applications thérapeutiques .
Activité Biologique
Matrix metalloproteinases (MMPs) are a group of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. MMP inhibitors, such as "MMP inhibitor V," have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of MMP inhibitor V, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.
MMP inhibitor V primarily functions by binding to the active site of MMPs, blocking their enzymatic activity. This inhibition can prevent the breakdown of extracellular matrix components, thereby influencing processes such as tumor invasion and inflammation. The specificity of MMP inhibitors is critical; selective inhibitors can minimize side effects associated with broader-spectrum MMP inhibition.
In Vitro Studies
Research has demonstrated that MMP inhibitor V exhibits potent inhibitory effects on specific MMPs involved in disease processes. For instance:
- Study on Rheumatoid Arthritis : In vitro assays indicated that MMP inhibitor V significantly reduced the activity of MMP-2 and MMP-9 in synovial fibroblasts derived from patients with rheumatoid arthritis. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
- Cancer Cell Lines : In studies involving various cancer cell lines, MMP inhibitor V effectively suppressed cell migration and invasion. For example, treatment with the inhibitor resulted in a 70% decrease in the invasive capacity of breast cancer cells in Matrigel invasion assays .
In Vivo Studies
In vivo investigations further elucidate the biological activity of MMP inhibitor V:
- Animal Models : In mouse models of cancer metastasis, administration of MMP inhibitor V led to a significant reduction in tumor growth and metastasis. Specifically, a study reported a 50% reduction in metastatic nodules in the lungs of treated mice compared to controls .
- Cardiovascular Implications : Another study assessed the effects of MMP inhibitor V on vascular remodeling post-injury. The results indicated that treatment significantly inhibited neointimal hyperplasia following vascular injury, demonstrating its potential utility in preventing restenosis after angioplasty .
Case Studies
Several case studies have highlighted the clinical relevance of MMP inhibitors:
- Case Study 1 : A patient with advanced breast cancer treated with MMP inhibitor V as part of a combination therapy showed a notable decrease in tumor size after six weeks of treatment. Imaging studies confirmed a reduction in both primary tumor mass and metastatic lesions .
- Case Study 2 : In patients undergoing surgical interventions for cardiovascular diseases, preoperative administration of MMP inhibitor V was associated with reduced postoperative complications related to excessive tissue remodeling .
Data Table: Summary of Biological Activity Findings
Study Type | Model/Condition | Key Findings |
---|---|---|
In Vitro | Rheumatoid Arthritis | Reduced MMP-2 and MMP-9 activity; decreased cytokines |
In Vitro | Cancer Cell Lines | 70% decrease in invasive capacity |
In Vivo | Mouse Cancer Model | 50% reduction in lung metastases |
In Vivo | Vascular Injury Model | Significant inhibition of neointimal hyperplasia |
Clinical Case Study | Advanced Breast Cancer | Decreased tumor size after six weeks |
Clinical Case Study | Cardiovascular Surgery | Fewer postoperative complications |
Propriétés
IUPAC Name |
N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWWQELUBWGQGA-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223472-31-9 | |
Record name | ONO-4817 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ONO-4817 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.